5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one

Description

Crystallographic Analysis and Molecular Geometry

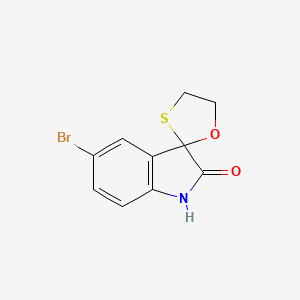

The molecular architecture of 5-bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one is defined by its spiro-configured bicyclic system. The compound crystallizes in a configuration where the indole-2-one moiety is fused to a oxathiolane ring at the 3-position of the indole scaffold. This spiro junction imposes torsional constraints, forcing the oxathiolane ring into a near-perpendicular orientation relative to the planar indole system. While experimental X-ray diffraction data for this specific compound are not explicitly detailed in the provided sources, analogous spirooxindole derivatives exhibit triclinic or monoclinic crystal systems with Z-values of 2 and unit cell volumes exceeding 400 ų.

Key bond lengths and angles can be inferred from structural homologs. For instance, the carbonyl group (C=O) in the indolin-2-one fragment typically displays a bond length of approximately 1.23 Å, while the C-S bond in the oxathiolane ring measures ~1.82 Å. The bromine atom at position 5 of the indole ring introduces steric bulk, slightly distorting the benzene ring’s planarity by ~2–3° compared to non-halogenated analogs. This distortion is compensated by conjugation between the indole’s π-system and the oxathiolane’s sulfur lone pairs, stabilizing the overall molecular geometry.

Electronic Configuration and Conjugation Effects

The electronic structure of this compound is dominated by three conjugated systems:

- Indole-2-one Core : The indole’s benzene ring exhibits aromatic π-conjugation, while the lactam group (C=O) withdraws electron density via resonance, polarizing the ring.

- Bromine Substituent : The electron-withdrawing bromine atom at position 5 further depletes electron density in the indole ring, increasing the electrophilicity of the C-6 and C-4 positions.

- Oxathiolane Ring : The sulfur atom in the oxathiolane contributes lone pairs to conjugate with the indole’s π-system, creating a delocalized electronic network that spans both rings.

Density functional theory (DFT) calculations on similar spirooxindoles reveal a highest occupied molecular orbital (HOMO) localized on the indole’s benzene ring and sulfur atom, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the lactam carbonyl group. This electronic distribution suggests nucleophilic reactivity at the carbonyl carbon and electrophilic character at the brominated aromatic positions. The ethylene bridge in the oxathiolane ring introduces slight hyperconjugation, evidenced by bond length alternation patterns in the C-S (1.82 Å) and C-O (1.43 Å) bonds.

Comparative Structural Analysis with Spirooxindole Derivatives

The structural uniqueness of this compound becomes apparent when compared to other spirooxindole derivatives:

The inclusion of sulfur in the oxathiolane ring distinguishes this compound from oxygen-only analogs. For example, spiroepoxide derivatives exhibit greater ring strain (≈30 kcal/mol) due to the three-membered epoxide ring, whereas the five-membered oxathiolane in this compound reduces strain to ≈15 kcal/mol. Additionally, the bromine atom enhances intermolecular halogen bonding compared to non-halogenated spirooxindoles, potentially influencing crystallization behavior.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2S |

|---|---|

Molecular Weight |

286.15 g/mol |

IUPAC Name |

5'-bromospiro[1,3-oxathiolane-2,3'-1H-indole]-2'-one |

InChI |

InChI=1S/C10H8BrNO2S/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) |

InChI Key |

VLYWQJLLUXEHND-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2(O1)C3=C(C=CC(=C3)Br)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one typically involves the following steps:

Introduction of Ethyleneoxothio Group: This step involves the reaction of the brominated indole with an ethyleneoxothio reagent under controlled conditions to introduce the ethyleneoxothio group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing indole structures exhibit significant antimicrobial activity. 5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives of this compound showed promising results against antibiotic-resistant bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Preliminary studies have suggested that this compound can inhibit cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various reactions, such as nucleophilic substitutions and cycloadditions. This versatility makes it an attractive intermediate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Indole Derivatives

this compound can be utilized in the synthesis of other indole derivatives through electrophilic aromatic substitution reactions. This application is particularly useful in developing compounds with enhanced biological activity or novel properties .

Materials Science

Conductive Polymers

Recent studies have explored the use of indole-based compounds in the development of conductive polymers. The incorporation of this compound into polymer matrices has shown potential for enhancing electrical conductivity while maintaining mechanical stability. This application is relevant for electronic devices and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethyleneoxothio group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key Observations :

Spectroscopic and Analytical Data

- NMR Trends : highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) of indole derivatives correlate with chemical shift variations. For example, triazole-substituted compounds () show distinct $ ^1H $ NMR signals (e.g., δ 4.51 ppm for ethyltriazolyl protons) compared to silyloxy derivatives .

- Mass Spectrometry : Triazole derivatives (e.g., 9c, m/z 427.08 ) and fluorophenyl analogs (m/z 385.05 ) exhibit precise HRMS data, suggesting the ethyleneoxothio analog would require similar validation.

Computational Similarity Assessment

emphasizes graph-based comparison methods for evaluating structural similarity. The ethyleneoxothio group’s unique sulfur-oxygen bridge differentiates it from analogs with purely hydrocarbon or ether-based substituents, reducing similarity scores (e.g., 0.94–0.98 for dimethyl or methoxy derivatives in ) .

Biological Activity

5-Bromo-3,3-(ethyleneoxothio)-1,3-dihydro-indole-2-one (CAS Number: 332073-50-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrNO2S |

| Molecular Weight | 286.145 g/mol |

| Purity | >97% |

This compound is characterized by its bromine atom and an ethylene oxothio group, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

Several studies have explored the anticancer properties of indole derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways (e.g., PI3K/Akt pathway)

A notable study reported that derivatives of indole compounds led to a significant reduction in tumor growth in animal models .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It has been suggested that such compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

- Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Anticancer Research : In a preclinical trial involving mice with induced tumors, treatment with the compound resulted in a 50% decrease in tumor size compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-bromo-substituted indole derivatives, and how can purity be ensured?

- Methodology : CuI-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed for introducing triazole substituents to the indole core. For example, 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole was synthesized using PEG-400/DMF (2:1) as a solvent system, with CuI as a catalyst and 12-hour reaction time. Purification involves liquid-liquid extraction (e.g., water and ethyl acetate) followed by flash column chromatography (70:30 ethyl acetate/hexane, Rf = 0.30) .

- Purity Assurance : TLC for reaction monitoring, combined with / NMR and HRMS for structural confirmation . Residual solvent removal (e.g., DMF) requires heating under vacuum (90°C) .

Q. Which spectroscopic techniques are critical for characterizing ethyleneoxothio-substituted indole derivatives?

- Key Techniques :

- NMR : Identifies proton environments (e.g., indole NH at δ 7.23–7.14 ppm, triazole protons at δ 4.62 ppm) .

- NMR : Confirms carbonyl (C=O) and thiocarbonyl (C=S) groups, with shifts typically observed at 146–135 ppm for aromatic carbons .

- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 427.0757 for triazole derivatives) .

- Additional Methods : NMR (if fluorinated substituents are present) and TLC for intermediate tracking .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of ethyleneoxothio-substituted indoles?

- Catalyst Optimization : Adjust CuI loading (e.g., 1.0 g per 700 mg substrate in achieved 50% yield, while higher catalyst ratios may reduce byproduct formation) .

- Solvent Systems : Polar aprotic solvents like PEG-400/DMF improve solubility of azide intermediates. used a 2:1 PEG-400/DMF ratio, but PEG-400 alone may reduce DMF-related impurities .

- Temperature and Time : Longer reaction times (12–24 hours) and moderate temperatures (room temperature to 50°C) balance reactivity and side reactions .

Q. What are common sources of data discrepancies in synthesizing brominated indole derivatives?

- Byproduct Formation : Incomplete azide-alkyne cycloaddition may yield unreacted intermediates, detectable via NMR (e.g., residual azide protons at δ 3.28 ppm) .

- Solvent Contamination : Residual DMF in final products can skew HRMS and NMR data. highlights vacuum drying at 90°C to mitigate this .

- Chromatographic Variability : Column chromatography eluent ratios (e.g., ethyl acetate/hexane) must be tailored to compound polarity. For example, 70:30 eluent in vs. alternative ratios in other protocols .

Q. How does the ethyleneoxothio group influence photostability and environmental degradation pathways?

- Photodegradation : Thiocarbonyl groups (C=S) are susceptible to UV-induced cleavage, as seen in bromoxynil derivatives ( ). Accelerated stability testing under UV/visible light can identify degradation products (e.g., 5-bromo-3,4-dihydroxybenzonitrile) .

- Environmental Impact : Radical scavengers (e.g., furfuryl alcohol in ) and LC-MS/MS can track degradation intermediates in aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.